2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps One common method is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities.
Benzyl Amines: Compounds containing the benzylamine group, such as benzylamine and N-benzylacetamide.
Uniqueness
What sets 2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23N3O2S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-13-17(18(24)21-16-10-6-7-11-16)25-19(20-13)22(14(2)23)12-15-8-4-3-5-9-15/h3-5,8-9,16H,6-7,10-12H2,1-2H3,(H,21,24) |
InChI Key |
MVVZQGDTVMPCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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